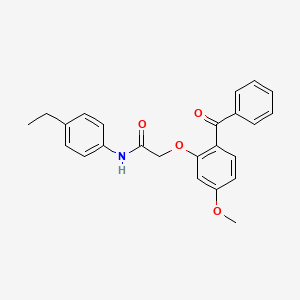![molecular formula C19H12BrN3O4 B3532168 5-{[(1-bromo-2-naphthyl)oxy]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B3532168.png)
5-{[(1-bromo-2-naphthyl)oxy]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole
Descripción general
Descripción
The compound “5-{[(1-bromo-2-naphthyl)oxy]methyl}-3-(3-nitrophenyl)-1,2,4-oxadiazole” is an organic molecule that contains several functional groups. It has a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring . The molecule also contains a bromo-naphthyl group and a nitrophenyl group, which are likely to influence its reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,4-oxadiazole ring, possibly through a condensation reaction of appropriate precursors . The bromo-naphthyl and nitrophenyl groups could be introduced through electrophilic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the electron-withdrawing nitro group and the electron-donating bromo group. These groups could cause the molecule to have a polar character . The presence of the 1,2,4-oxadiazole ring could also impart rigidity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing and could make the phenyl ring more susceptible to electrophilic attack. The bromo group on the naphthyl ring could be replaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the nitro and bromo groups could increase its density and boiling point compared to similar-sized hydrocarbons .Mecanismo De Acción
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the biological target. If it’s intended for use in materials science, its properties could depend on its interactions with other molecules .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-[(1-bromonaphthalen-2-yl)oxymethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN3O4/c20-18-15-7-2-1-4-12(15)8-9-16(18)26-11-17-21-19(22-27-17)13-5-3-6-14(10-13)23(24)25/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJKGCYCFHXNPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC3=NC(=NO3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dichlorophenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3532090.png)
![methyl [5-(2-ethoxybenzylidene)-3-(4-methoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B3532095.png)
![2-bromo-N-(2-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B3532099.png)
![1-(4-fluorophenyl)-4-{[1-(4-nitrobenzoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3532100.png)
![N-(3-acetylphenyl)-2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3532108.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-phenylbutanamide](/img/structure/B3532116.png)
![4-acetylbenzyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B3532124.png)
![N-(2,3-dimethylphenyl)-2-{2-[(3-nitrophenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B3532130.png)
![7-[(4-methoxybenzyl)oxy]-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one](/img/structure/B3532135.png)
![2'-({[3-(2-methoxy-2-oxoethoxy)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid](/img/structure/B3532154.png)

![5-bromo-N-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B3532162.png)
![2-[2-(cyclohexylamino)-2-oxoethoxy]-N-(2,3-dichlorophenyl)benzamide](/img/structure/B3532187.png)
